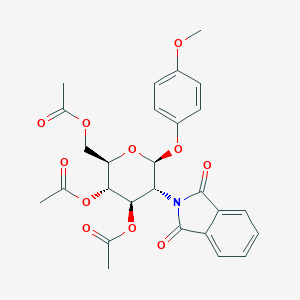![molecular formula C9H14O2 B140772 Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) CAS No. 149251-77-4](/img/structure/B140772.png)
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)
Vue d'ensemble
Description
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[410]hept-3-yl]-, rel-(9CI) is a chiral organic compound with a unique structure that includes an acetyl group, an epoxide ring, and a methyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) typically involves the epoxidation of a suitable precursor, such as 4-acetyl-1-methylcyclohexene. The epoxidation can be carried out using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized catalytic processes to achieve high yields and selectivity. These methods often use environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the acetyl group.
Substituted cyclohexanes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S)-1,2,4-Trimethylcyclohexane: Similar in structure but lacks the epoxide and acetyl groups.
(1S,2S,4S)-1,2,4-Trimethylcyclohexane: Another stereoisomer with different spatial arrangement of substituents.
Uniqueness
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[410]hept-3-yl]-, rel-(9CI) is unique due to its combination of an epoxide ring and an acetyl group on a chiral cyclohexane ring
Propriétés
Numéro CAS |
149251-77-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[(1S,3S,6R)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3/t7-,8-,9+/m0/s1 |
Clé InChI |
VPQYGKRHSKLXJB-XHNCKOQMSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@]2([C@H](C1)O2)C |
SMILES canonique |
CC(=O)C1CCC2(C(C1)O2)C |
Synonymes |
Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)










![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
